![molecular formula C12H9N3O B2918820 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL CAS No. 874764-64-4](/img/structure/B2918820.png)
5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings, with a phenyl group attached at the 5-position and a hydroxyl group at the 7-position. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Wirkmechanismus
Target of Action
Similar compounds such as pyrazolo[1,5-a]pyrimidine derivatives have been found to have a high impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity .
Mode of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been associated with significant photophysical properties . This suggests that they may interact with their targets in a way that affects the photophysical properties of the system.
Biochemical Pathways
Similar compounds have been found to affect the concentration of camp and cgmp in vivo, which are important secondary messengers in the body . Imbalances in these messengers can lead to a variety of diseases .
Pharmacokinetics
The compound is described as a powder at room temperature , which could potentially influence its absorption and distribution in the body.
Result of Action
Similar compounds have been associated with anticancer potential and enzymatic inhibitory activity , suggesting that they may have similar effects.
Action Environment
It’s worth noting that the compound is stable at room temperature , which suggests that it may be relatively stable under a variety of environmental conditions.
Biochemische Analyse
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidine derivatives, to which 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL belongs, have shown significant enzymatic inhibitory activity . This suggests that this compound may interact with various enzymes and proteins, influencing biochemical reactions.
Cellular Effects
Some pyrazolo[1,5-a]pyrimidine derivatives have shown anticancer potential , suggesting that this compound might also influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that some pyrazolo[1,5-a]pyrimidine derivatives can inhibit CDK2, a protein kinase involved in cell cycle regulation . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Some pyrazolo[1,5-a]pyrimidines have shown significant photophysical properties , suggesting that this compound might also exhibit changes in its effects over time.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the use of Vilsmeier-Haack conditions, where the reaction proceeds via an addition-elimination mechanism, resulting in the formation of the desired pyrazolo[1,5-A]pyrimidine core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyrimidines with different functional groups, which can exhibit diverse biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with unique photophysical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7-one
- 5-(2-Phenylpyrazolo[1,5-A]pyridin-3-yl)-1H-pyrazolo[3,4-C]pyridazin-3-amine
Uniqueness
5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL stands out due to its unique structural features, such as the presence of a phenyl group at the 5-position and a hydroxyl group at the 7-position. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Eigenschaften
IUPAC Name |
5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-8-10(9-4-2-1-3-5-9)14-11-6-7-13-15(11)12/h1-8,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCBMSUTIBMISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
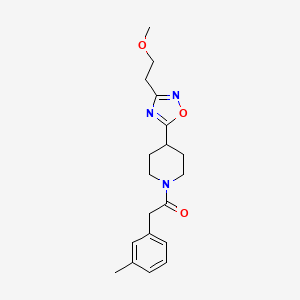
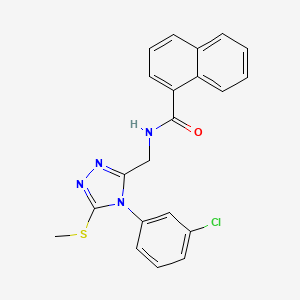
![14-(4-Fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2918741.png)
![3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B2918745.png)
![3-{[1,1'-BIPHENYL]-4-SULFONYL}-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE](/img/structure/B2918746.png)
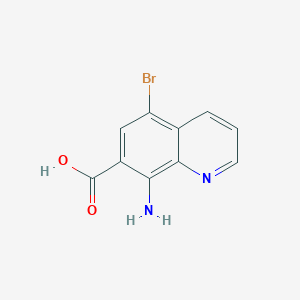
![3-[(pyridin-3-yl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2918751.png)
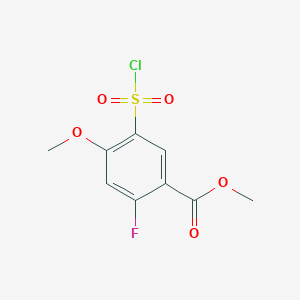
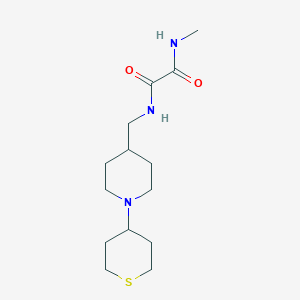

![methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoate](/img/structure/B2918755.png)
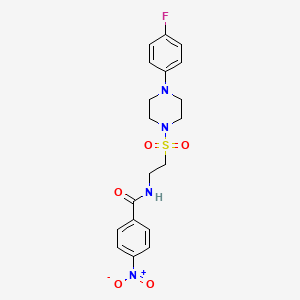
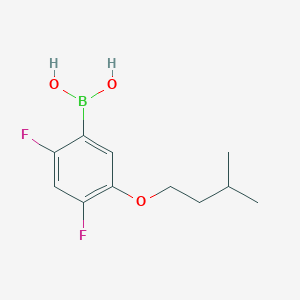
![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2918760.png)
